3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal
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Overview
Description
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal is a complex organic compound that features a unique structure with anthracene and butanal groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene with butanal derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action for 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: A dihydroxyanthraquinone with a sulfo substituent, used as a biological stain.
Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate: Another similar compound with applications in various chemical processes.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal is unique due to its specific structure, which combines anthracene and butanal groups. This combination provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89734-95-2 |
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Molecular Formula |
C22H22N2O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-8-18(24-14(2)10-12-26)20-19(17)21(27)15-5-3-4-6-16(15)22(20)28/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI Key |
FLZBTBUMXJBXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)NC1=C2C(=C(C=C1)NC(C)CC=O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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